4-Hydroxy-1-benzofuran-6-carbaldehyde

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-Hydroxy-1-benzofuran-6-carbaldehyde involves a complex process. A unique free radical cyclization cascade is used to construct a complex benzofuran derivative . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring is constructed by proton quantum tunneling, which has fewer side reactions and high yield, conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

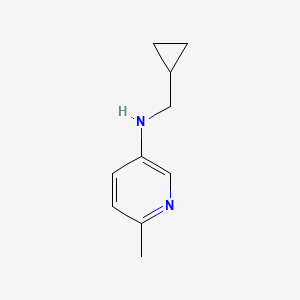

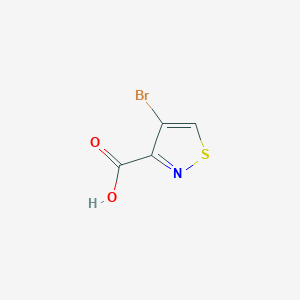

The molecular formula of this compound is C9H6O3 . The IUPAC name is this compound . The InChI code is 1S/C9H6O3/c10-5-6-3-8(11)7-1-2-12-9(7)4-6/h1-5,11H . The molecular weight is 162.14 g/mol .Chemical Reactions Analysis

Benzofuran compounds, including this compound, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making them potential natural drug lead compounds .Physical and Chemical Properties Analysis

This compound is a white crystalline powder with a melting point of 155-160°C. It has a molecular weight of 178.15 g/mol, an empirical formula of C10H6O3, and a density of 1.368 g/cm^3. The compound is soluble in polar solvents such as methanol, ethanol, and water.Wissenschaftliche Forschungsanwendungen

Structural Revisions and Synthesis

4-Hydroxy-1-benzofuran-6-carbaldehyde has been involved in the structural revision of sesbagrandiflorains isolated from the Indonesian fabaceous plant Sesbania grandiflora. The revised structures led to the synthesis of new derivatives with moderate antibacterial activity and respectable cytotoxicity against melanoma cancer cells (Noviany et al., 2020).

Tautomeric Chemosensors

This compound has been studied for its tautomerism, showing potential as a chemosensor for metal cations. Its derivatives demonstrate specific luminescence spectrum changes and tautomeric equilibrium shifts when forming complexes with metal cations, suggesting applications in chemosensor technology (Shepelenko et al., 2007).

Novel Heterocycles Synthesis

A precursor containing this compound has been used to synthesize novel heterocycles, indicating its utility in creating new chemical entities with potential biological activities (Baashen et al., 2017).

Functionalized Benzofurans Assembly

There's a report on the assembly of highly functionalized benzofurans using this compound derivatives, showing the versatility of this compound in synthesizing biologically active benzofurans (Schevenels et al., 2012).

DNA Topoisomerases Inhibition

New benzofurans derived from this compound have shown inhibitory activity against DNA topoisomerases I and II, suggesting potential therapeutic applications in cancer treatment (Lee et al., 2007).

Synthesis and Coordination Reactions

The compound has been involved in the synthesis of benzofuro[3,2-c]pyridine and its coordination reactions, highlighting its utility in creating complex structures with potential for advanced materials or pharmaceutical applications (Mojumdar et al., 2009).

Wirkmechanismus

Target of Action

Benzofuran compounds, including 4-hydroxy-1-benzofuran-6-carbaldehyde, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

It’s known that the compound contains two functional groups on the benzofuran core: a hydroxyl group (oh) and a carbaldehyde group. These groups can participate in various chemical reactions and potentially influence the compound’s interactions with its targets.

Biochemical Pathways

Given its biological activities, it can be inferred that the compound may influence several pathways related to tumor growth, bacterial proliferation, oxidative stress, and viral replication .

Pharmacokinetics

Result of Action

Its biological activities suggest that it may have significant effects on cell growth, bacterial proliferation, oxidative stress, and viral replication .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect its stability and efficacy .

Zukünftige Richtungen

Development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers . Literature has shown that some substituted benzofurans have dramatic anticancer activities . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Biochemische Analyse

Molecular Mechanism

The molecular mechanism of 4-Hydroxy-1-benzofuran-6-carbaldehyde involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The hydroxyl group can participate in hydrogen bonding with enzyme active sites, leading to enzyme inhibition or modulation. The aldehyde group can form Schiff bases with amino groups in proteins, affecting protein function and stability. Additionally, this compound can interact with transcription factors or epigenetic modifiers, leading to changes in gene expression and subsequent cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is relatively stable at room temperature but may degrade over extended periods or under certain conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound may exhibit beneficial effects, such as anti-tumor or anti-inflammatory activities. At high doses, this compound can cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where the compound’s activity changes dramatically at specific dosage levels . These findings highlight the importance of dosage optimization in preclinical studies.

Eigenschaften

IUPAC Name |

4-hydroxy-1-benzofuran-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-5-6-3-8(11)7-1-2-12-9(7)4-6/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBCKDHIZDOANU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=CC(=CC(=C21)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chlorothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1379918.png)

![2-(6-bromopyridin-3-yl)-6-chloro-1H-benzo[d]imidazole](/img/structure/B1379922.png)

![2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid](/img/structure/B1379924.png)

![3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1379925.png)

![3-[(4-bromophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1379926.png)

![[[Amino-[(3,4-difluorophenyl)methylsulfanyl]methylidene]amino]-(thiophen-2-ylmethylidene)azanium;bromide](/img/structure/B1379928.png)

![12-Bromo-10-methyl-1,4,8-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene](/img/structure/B1379932.png)